molecular formula C7H12N2O B3039301 1-Propyl-1H-pyrazole-5-methanol CAS No. 1007517-79-4

1-Propyl-1H-pyrazole-5-methanol

Cat. No. B3039301
CAS RN: 1007517-79-4
M. Wt: 140.18 g/mol
InChI Key: KWAQXBIMWZCWHE-UHFFFAOYSA-N
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Description

1-Propyl-1H-pyrazole-5-methanol is a chemical compound with the CAS Number: 1007517-79-4 and a molecular weight of 140.19 . Its IUPAC name is (1-propyl-1H-pyrazol-5-yl)methanol .


Molecular Structure Analysis

The molecular structure of 1-Propyl-1H-pyrazole-5-methanol is represented by the linear formula C7H12N2O . The InChI code for this compound is 1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3 .

Scientific Research Applications

Synthesis of 1,3,5-Trisubstituted 1H-Pyrazoles

This compound can be used in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . The process involves starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions . This method is environmentally friendly, simple to operate, and can yield good results .

Supramolecular Structures of Pyrazoles

The compound can be used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This can help understand how small structural changes affect the supramolecular environment .

Crystal Structure Analysis

The compound can be used in the analysis of crystal structures . Understanding the supramolecular environment of crystal structures is necessary to facilitate designing molecules with desirable properties .

Antileishmanial Research

The compound can be used in antileishmanial research . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the active site characterized by lower binding free energy .

Antimalarial Research

The compound can also be used in antimalarial research . The same molecular simulation study mentioned above can be applied to this field .

Drug Design

The compound can be used in drug design . Heterocycles, especially pyrazoles, may present supramolecular structures with columnar stacked systems, such as one-dimensional constructs . These structures can be used as ligands for generating metallic complexes , which are important synthetic targets in biologically active molecules, synthetic drugs, and drug candidates .

Safety and Hazards

Specific safety and hazard information for 1-Propyl-1H-pyrazole-5-methanol is not available in the literature. It is recommended to handle this compound with appropriate personal protective equipment and to avoid contact with skin and eyes .

Future Directions

Pyrazoles, the class of compounds to which 1-Propyl-1H-pyrazole-5-methanol belongs, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . This suggests that there could be future research directions involving the synthesis and application of 1-Propyl-1H-pyrazole-5-methanol.

properties

IUPAC Name

(2-propylpyrazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQXBIMWZCWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Propyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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